molecular formula C14H25NO2Si B13195045 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile

3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile

Cat. No.: B13195045
M. Wt: 267.44 g/mol
InChI Key: LHARDQLUVQXEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is a complex organic compound with the molecular formula C14H25NO2Si. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis. The compound also contains a cyclopentane ring, a nitrile group, and an oxoethyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile typically involves multiple steps One common method starts with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamineThe nitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide or trimethylsilyl cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or esters.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS group can be removed under acidic conditions to reveal the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions like hydrochloric acid (HCl).

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Primary amines.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile involves its role as an intermediate in various chemical reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The nitrile group can participate in nucleophilic addition reactions, while the oxoethyl group can undergo oxidation or reduction. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde: Similar in structure but lacks the cyclopentane ring and nitrile group.

    (3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of the oxoethyl group.

    tert-Butyldimethylsilyl chloride: Used as a reagent for introducing the TBDMS group

Uniqueness

3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile is unique due to its combination of functional groups, which provide versatility in synthetic applications. The presence of the cyclopentane ring adds rigidity to the molecule, while the nitrile and oxoethyl groups offer multiple reactive sites for further chemical transformations .

Properties

Molecular Formula

C14H25NO2Si

Molecular Weight

267.44 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-(2-oxoethyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C14H25NO2Si/c1-13(2,3)18(4,5)17-14(8-9-16)7-6-12(10-14)11-15/h9,12H,6-8,10H2,1-5H3

InChI Key

LHARDQLUVQXEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCC(C1)C#N)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.